molecular formula C23H19FN6O4 B2597934 1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1226435-55-7

1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No. B2597934
CAS RN: 1226435-55-7
M. Wt: 462.441
InChI Key: PNCYAEWBPPYABX-UHFFFAOYSA-N
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Description

1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C23H19FN6O4 and its molecular weight is 462.441. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Phosphodiesterase Inhibitors

Researchers have explored the synthesis of pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. These compounds demonstrated strong inhibition of LPS-induced TNFalpha release from human mononuclear cells, suggesting potential applications in inflammatory diseases (Raboisson et al., 2003).

Antimicrobial Activities

Novel triazole derivatives, including structures related to the query compound, have been synthesized and shown to possess moderate to good antimicrobial activities against various test microorganisms. These findings indicate the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-influenza Virus Activity

A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles revealed significant antiviral activities against the H5N1 influenza virus. This suggests the potential of such compounds in the development of anti-influenza therapies (Hebishy et al., 2020).

Antibacterial and Antifungal Properties

The synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole moiety enhanced the inhibitory activity, highlighting the potential for further development as antibacterial agents (Reddy et al., 2013).

Synthesis and Biological Evaluation

The chemical synthesis of various 1,2,4-triazine derivatives has been explored for their potential biological activities, including antimicrobial and antiproliferative effects. Such studies underscore the importance of structural modifications in enhancing biological efficacy and provide a foundation for future drug development efforts (Hashem & Abo-Bakr, 2019).

properties

IUPAC Name

5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O4/c1-3-33-19-9-6-15(10-20(19)32-2)22-26-21(34-28-22)12-29-23(31)18-11-17(27-30(18)13-25-29)14-4-7-16(24)8-5-14/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCYAEWBPPYABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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